

Spectroscopic Characterization of N-(2-chloroethyl)-2-fluoroacetamide: A Technical Guide

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Compound of Interest

Compound Name:	Acetamide, N-(2-chloroethyl)-2-fluoro-
CAS No.:	459-98-3
Cat. No.:	B13736579

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Introduction

N-(2-chloroethyl)-2-fluoroacetamide (CAS No. 459-98-3) is a halogenated amide with potential applications in organic synthesis and drug development.[1][2] Its structure, featuring a reactive chloroethyl group and a fluoroacetamide moiety, makes it an interesting building block for novel chemical entities.[3] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-chloroethyl)-2-fluoroacetamide. In the absence of publicly available experimental spectra, this guide will leverage high-quality predicted data and foundational spectroscopic principles to provide a robust analytical framework for researchers.

Molecular Structure and Key Features

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Figure 1: Chemical structure of N-(2-chloroethyl)-2-fluoroacetamide.

The molecule possesses several key features that will influence its spectroscopic signature:

- A secondary amide functional group, which will give rise to characteristic IR absorptions.
- A fluoroacetyl group, where the highly electronegative fluorine atom will significantly impact the NMR chemical shifts of nearby protons and carbons.
- A chloroethyl group, where the chlorine atom will also influence NMR chemical shifts and provide a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2-chloroethyl)-2-fluoroacetamide, both ^1H and ^{13}C NMR will provide critical structural information. Furthermore, given the presence of fluorine, ^{19}F NMR would be a highly valuable, complementary technique.^{[4][5]}

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring NMR spectra of small organic molecules like N-(2-chloroethyl)-2-fluoroacetamide.

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift window.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
 - Tune and match the probe for the desired nucleus (^1H , ^{13}C , ^{19}F).

- Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
 - Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
 - A larger spectral width (e.g., 0-220 ppm) is required.
 - Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data

While experimental data is not readily available, ¹H NMR prediction tools can provide valuable insights.^[6]

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Coupling Constants (Hz)	Integration
-NH-	~7.0-8.0	Broad singlet	-	1H
-CH ₂ -Cl	~3.7	Triplet	J(H,H) ≈ 6	2H
-N-CH ₂ -	~3.6	Quartet	J(H,H) ≈ 6, J(H,N-H) ≈ 5	2H
-CH ₂ -F	~4.9	Doublet	J(H,F) ≈ 47	2H

Interpretation and Causality:

- **-NH- (Amide Proton):** The amide proton is expected to appear as a broad singlet in the downfield region (7.0-8.0 ppm). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.
- **-CH₂-Cl (Chloroethyl Methylene):** The protons on the carbon adjacent to the chlorine atom are deshielded by the electronegative chlorine and are expected to resonate around 3.7 ppm. They will likely appear as a triplet due to coupling with the adjacent N-CH₂- protons.
- **-N-CH₂- (Ethyl Methylene adjacent to Nitrogen):** These protons, deshielded by the adjacent nitrogen, are predicted to be around 3.6 ppm. They should appear as a quartet due to coupling with both the -CH₂-Cl protons and the -NH- proton.
- **-CH₂-F (Fluoroacetyl Methylene):** The protons on the carbon bearing the fluorine atom will be significantly deshielded and will exhibit a large coupling to the fluorine nucleus. This results in a doublet with a large coupling constant (J(H,F) ≈ 47 Hz) at a downfield chemical shift of approximately 4.9 ppm.^[7] The presence of this large doublet is a key diagnostic feature for the fluoroacetyl moiety.^[8]

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
-C=O (Amide Carbonyl)	~165-170
-CH ₂ -F	~75-80 (Doublet, $^1J(C,F) \approx 170-190$ Hz)
-N-CH ₂ -	~40-45
-CH ₂ -Cl	~40-45

Interpretation and Causality:

- -C=O (Amide Carbonyl): The carbonyl carbon of the amide is expected in the downfield region of the spectrum, typical for amide carbonyls.
- -CH₂-F: This carbon will be significantly influenced by the directly attached fluorine atom, resulting in a downfield shift and a large one-bond carbon-fluorine coupling constant ($^1J(C,F)$). This large coupling is a definitive indicator of a C-F bond.
- -N-CH₂- and -CH₂-Cl: The chemical shifts of these two methylene carbons are expected to be similar and in the mid-range of the spectrum. 2D NMR techniques like HSQC and HMBC would be necessary to unambiguously assign these signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For N-(2-chloroethyl)-2-fluoroacetamide, the IR spectrum will be dominated by absorptions from the amide group.

Experimental Protocol: FT-IR Data Acquisition

- Sample Preparation:
 - Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The spectrum is typically collected over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

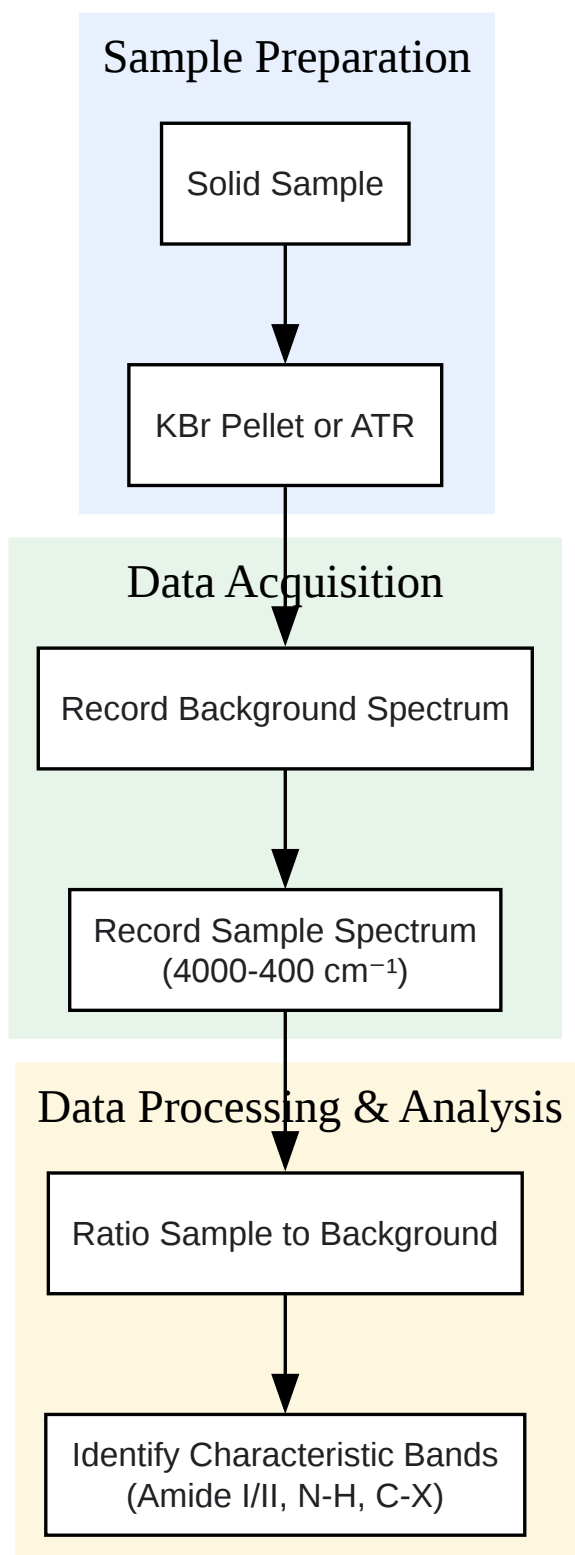
Expected IR Absorption Bands

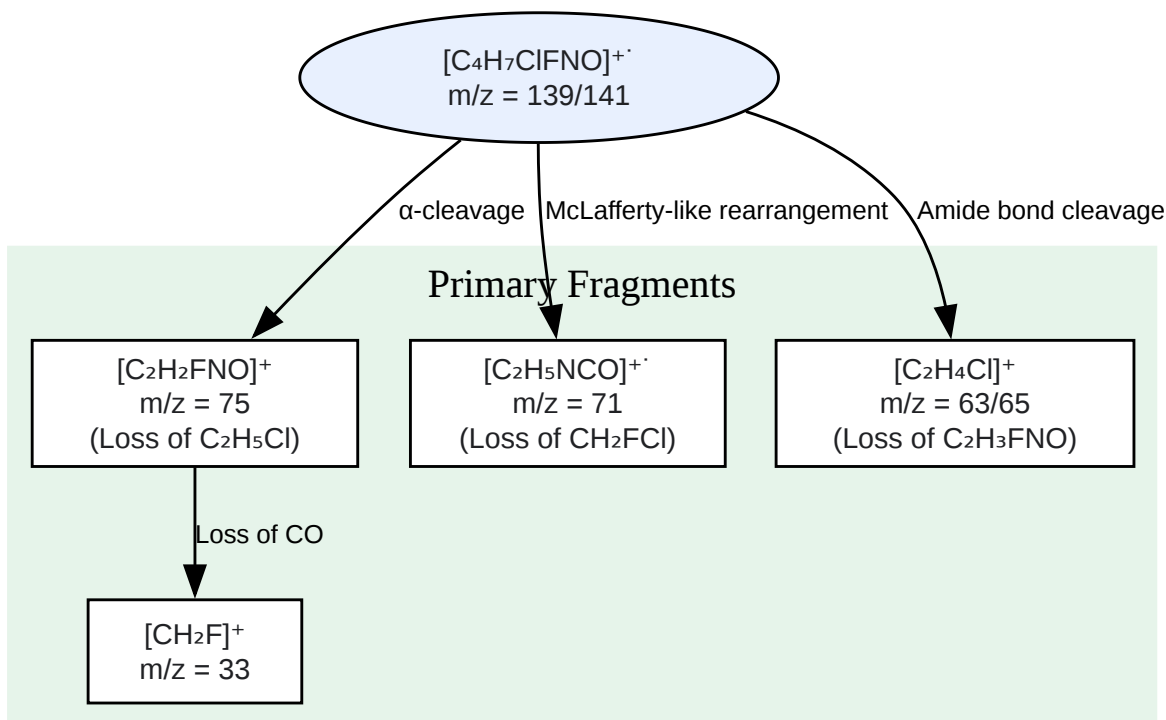
Wavenumber (cm^{-1})	Vibrational Mode	Expected Intensity
~3300	N-H stretch (secondary amide)	Medium-Strong
~1650	C=O stretch (Amide I band)	Strong
~1550	N-H bend and C-N stretch (Amide II band)	Medium-Strong
~1250	N-H bend and C-N stretch (Amide III band)	Medium
~1100-1000	C-F stretch	Strong
~750-650	C-Cl stretch	Medium-Strong

Interpretation and Causality:

- N-H Stretch: The N-H stretching vibration of a secondary amide typically appears as a single, relatively sharp band around 3300 cm^{-1} .^[9] Its position can be affected by hydrogen bonding.
- Amide I Band (C=O Stretch): This is usually the most intense band in the IR spectrum of an amide and is primarily due to the C=O stretching vibration.^[10] For a secondary amide, it is expected around 1650 cm^{-1} .^[9]

- Amide II Band: This band, found around 1550 cm^{-1} , arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[10]
- C-F and C-Cl Stretches: The carbon-halogen stretching vibrations will also be present. The C-F stretch is typically a strong band in the $1100\text{-}1000\text{ cm}^{-1}$ region, while the C-Cl stretch appears at lower wavenumbers, around $750\text{-}650\text{ cm}^{-1}$.





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